Nicotine-d4

描述

Nicotine-d4 is a deuterium-labeled analog of nicotine, where four hydrogen atoms in the nicotine molecule are replaced by deuterium atoms. This compound is primarily used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The presence of deuterium atoms makes it distinguishable from the non-labeled nicotine, allowing for accurate quantification and analysis in scientific research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Nicotine-d4 typically involves the incorporation of deuterium atoms into the nicotine molecule. One common method is the catalytic hydrogenation of nicotine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the nicotine molecule. The final product is then purified and standardized for use in various analytical applications .

化学反应分析

Types of Reactions

Nicotine-d4 undergoes similar chemical reactions as non-labeled nicotine. These reactions include:

Oxidation: this compound can be oxidized to form cotinine-d4 and other metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to its reduced forms using agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Cotinine-d4, trans-3’-hydroxycotinine-d4, and other oxidized metabolites.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives of this compound depending on the reagents used.

科学研究应用

Pharmacokinetics Studies

Nicotine-d4 is employed in pharmacokinetic studies to trace nicotine metabolism in biological systems. Its unique isotopic labeling allows researchers to differentiate between nicotine and its metabolites in complex biological matrices.

- Case Study: Oral Nicotine Pouch vs. Nicotine Replacement Therapy

A randomized study assessed the pharmacokinetics of an oral nicotine pouch compared to traditional nicotine replacement therapies (NRTs) like gum and lozenges. The study found that the oral pouch delivered nicotine effectively, with pharmacokinetic parameters showing bioequivalence to the lozenge but significantly higher efficacy than the gum . this compound was utilized as an internal standard for accurate quantification of nicotine levels.

Smoking Cessation Research

In smoking cessation research, this compound helps evaluate the efficacy of various treatments aimed at reducing tobacco dependence.

- Genetic Variations and Smoking Cessation

Research has shown that genetic variations in the dopamine D4 receptor gene influence smoking cessation outcomes. In a clinical trial involving transdermal nicotine patches, participants were genotyped for specific polymorphisms. The study indicated that certain genetic profiles were associated with a higher likelihood of successful cessation when using nicotine replacement therapy . this compound served as a reference compound in measuring plasma nicotine levels during these trials.

Neuropharmacological Studies

This compound is crucial in neuropharmacological studies investigating the effects of nicotine on brain activity and behavior.

- Dopamine Receptor Interaction

A study examined the role of dopamine D4 receptors in nicotine-seeking behavior using animal models. The selective DRD4 antagonist L-745,870 was tested for its effects on reinstatement of extinguished nicotine-seeking behavior. Results indicated that blocking DRD4 receptors reduced both cue- and nicotine-induced reinstatement . this compound facilitated the measurement of nicotine levels during these behavioral assays.

Toxicological Assessments

In toxicology, this compound is used to analyze the fate of nicotine during smoking and its potential health impacts.

- Puff Conditions Influence on Nicotine Fate

A study investigated how different puff conditions affect the fate of nicotine in cigarette smoke. By analyzing mainstream and sidestream smoke samples using gas chromatography-mass spectrometry (GC-MS), researchers could quantify this compound alongside other compounds to understand better how smoking conditions alter exposure levels . This approach aids in assessing health risks associated with smoking.

Reference Material for Analytical Chemistry

This compound serves as a certified reference material in analytical chemistry, ensuring accuracy and reliability in studies involving smoking-related substances.

- Standardization in Laboratory Analysis

This compound is available as a certified reference material for laboratories conducting research on smoking-related substances. Its use ensures that analytical methods yield consistent results across different studies, enhancing the reliability of findings related to tobacco products .

作用机制

Nicotine-d4 exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ion channels that, when activated by nicotine, allow the influx of cations such as calcium and sodium. This leads to the depolarization of neurons and the release of neurotransmitters like dopamine, which are involved in the reward and addiction pathways. The deuterium labeling does not alter the fundamental mechanism of action but allows for precise tracking and quantification in research studies .

相似化合物的比较

Similar Compounds

Nicotine: The non-labeled form of Nicotine-d4.

Cotinine-d4: A deuterium-labeled metabolite of nicotine.

Nicotine-d3: A similar compound with three deuterium atoms instead of four.

Uniqueness

This compound is unique due to its four deuterium atoms, which provide a distinct mass difference from non-labeled nicotine. This makes it an ideal internal standard for accurate quantification in analytical methods. Compared to Nicotine-d3, this compound offers a higher degree of labeling, which can be advantageous in certain analytical applications .

生物活性

Nicotine-d4, a deuterated analog of nicotine, is primarily used in scientific research to study the pharmacokinetics and metabolism of nicotine. This compound retains the biological activity of nicotine, acting as an agonist at nicotinic acetylcholine receptors (nAChRs) and influencing various physiological functions. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant research findings.

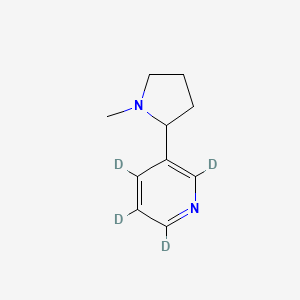

Chemical Structure:

- Molecular Formula: CHN

- Molar Mass: Approximately 162.23 g/mol

- Deuteration: Four hydrogen atoms are replaced with deuterium, enhancing the compound's tracking capabilities in biochemical studies.

Synthesis Method:

The synthesis of this compound typically involves the deuteration of nicotine through chemical reactions that substitute hydrogen atoms with deuterium. This process ensures a high yield while preserving the structural integrity of the compound.

This compound functions similarly to its non-deuterated counterpart by acting on nAChRs located throughout the central nervous system. The binding of this compound to these receptors leads to:

- Neurotransmitter Release: Stimulation of dopamine release, contributing to its addictive properties and effects on mood regulation.

- Physiological Effects: Increases in heart rate and stimulation of cognitive functions such as attention and memory.

Biological Activity and Research Findings

This compound is widely utilized in research to differentiate between endogenous (naturally occurring) and exogenous (externally administered) sources of nicotine. This distinction is crucial for understanding nicotine's role in addiction and its neuropharmacological effects.

Key Research Studies

-

Pharmacokinetics Study:

A study assessed the pharmacokinetics of this compound compared to regular nicotine. The results indicated that this compound exhibited similar absorption rates and bioavailability, confirming its utility in pharmacological studies without interference from naturally occurring hydrogen isotopes. -

Dopamine Release:

Research has shown that this compound effectively stimulates dopamine release in the nucleus accumbens, a critical area for reward processing. This finding underscores its potential role in addiction studies . -

Behavioral Studies:

Animal studies have demonstrated that this compound can reinstate extinguished nicotine-seeking behavior when administered alongside cues associated with nicotine use. This behavior is linked to dopamine receptor activity, particularly involving DRD4 receptors .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity | Applications |

|---|---|---|---|

| Nicotine | Agonist at nAChRs | Addiction, cognition, mood | Smoking cessation therapies |

| This compound | Agonist at nAChRs | Similar to nicotine | Research on metabolism and addiction |

| Cotinine | Metabolite of nicotine | Lower addiction potential | Biomarker for tobacco exposure |

Case Studies

Case Study 1: A randomized clinical trial involving smokers using nicotine replacement therapies (NRTs) found that products containing deuterated forms like this compound could provide insights into user satisfaction and pharmacokinetic profiles compared to traditional NRTs .

Case Study 2: Research utilizing animal models demonstrated that blocking DRD4 receptors significantly reduced reinstatement of nicotine-seeking behavior induced by cues or priming injections, highlighting the importance of this receptor in addiction pathways influenced by compounds like this compound .

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662144 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350818-69-8 | |

| Record name | (+/-)-Nicotine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350818-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is nicotine-d4 preferred as an internal standard for nicotine analysis?

A: this compound exhibits very similar chemical behavior to nicotine, making it ideal for minimizing matrix effects during sample preparation and analysis. This ensures accurate quantification of nicotine levels. [, , ]

Q2: What analytical methods commonly utilize this compound for nicotine quantification?

A: Researchers widely employ Gas Chromatography/Mass Spectrometry (GC/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) techniques with this compound as an internal standard for quantifying nicotine in various biological samples. [, , , , , ]

Q3: Can you provide an example of how this compound assists in real-world research applications?

A: A study investigating nicotine exposure in coffeehouse workers utilized GC/MS with this compound to accurately measure hair nicotine levels, demonstrating the compound's effectiveness in evaluating environmental tobacco smoke exposure. []

Q4: How does this compound help in understanding nicotine metabolism?

A: In a study comparing nicotine metabolism between HIV-positive and HIV-negative smokers, a sensitive LC-MS/MS method using this compound successfully determined the concentrations of nicotine and its metabolites in plasma, providing insights into potential metabolic differences between the groups. []

Q5: Can this compound be utilized to study the fate of nicotine in cigarettes under different smoking conditions?

A: Yes, research has shown that by injecting tobacco rods with this compound and analyzing the mainstream smoke, sidestream smoke, and cigarette remains, scientists can track the distribution and transformation of nicotine under various puffing and filter vent-blocking conditions. []

Q6: Has this compound been applied in research on electronic cigarettes?

A: Absolutely, researchers have developed an assay using this compound to determine the actual nicotine concentration in electronic cigarette cartridges, comparing it to labeled concentrations and addressing concerns about quality control in manufacturing. []

Q7: Can this compound be used in techniques beyond traditional chromatography?

A: Yes, researchers have developed a rapid method using Surface-Enhanced Raman Spectroscopy (SERS) with this compound as an internal standard for measuring nicotine concentrations in e-liquids, highlighting its versatility in analytical applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。